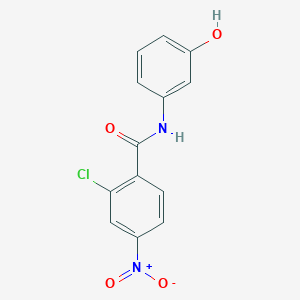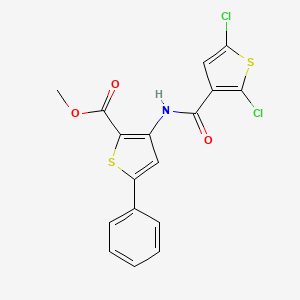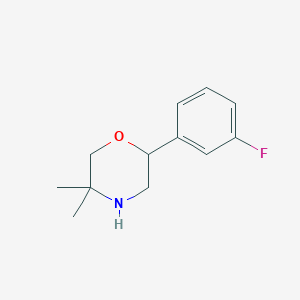![molecular formula C17H22N4O5S2 B2923320 N-(5-((2-(2,6-二氧代哌啶-1-基)乙基)磺酰基)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)环丙烷甲酰胺 CAS No. 1351631-43-0](/img/structure/B2923320.png)
N-(5-((2-(2,6-二氧代哌啶-1-基)乙基)磺酰基)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of pomalidomide linked with diphenylcarbamide . It is synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . Some of these compounds have been found to suppress indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in in vitro experiments .
Synthesis Analysis
The synthesis process involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, and MS . The compound has a molecular weight of 416.42 and a molecular formula of C21H24N2O7 .Chemical Reactions Analysis
The compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . The yield of the reaction was 71.92% .Physical And Chemical Properties Analysis
The compound has a molecular weight of 416.42 and a molecular formula of C21H24N2O7 . The yield of the reaction was 71.92% . The compound was confirmed by 1H NMR, 13C NMR, and MS .科学研究应用
Targeted Protein Degradation
This compound serves as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It enables the rapid conjugation with carboxyl linkers through peptide coupling reactions, which is essential for creating protein degraders that can selectively target and destroy disease-causing proteins within cells .
Cancer Therapeutics
The compound’s ability to disrupt protein homeostasis can be harnessed to develop new cancer therapies. By repurposing cellular quality control mechanisms, it can induce the degradation of specific proteins implicated in cancer progression .
Small Molecule PROTACs
As a building block for small molecule PROTACs, this compound can be used to create new approaches to protein degradation. This has significant implications for drug discovery, offering a method to eliminate proteins that traditional inhibitors cannot target effectively .
Modulation of Immune Response
The compound has potential applications in modulating the immune response. By affecting the degradation of proteins involved in immune cell signaling, it could lead to new treatments for autoimmune diseases or enhance the effectiveness of vaccines .
Neurodegenerative Disease Research
In neurodegenerative diseases like Alzheimer’s and Parkinson’s, protein aggregation is a major pathological feature. This compound could be used to study the pathways of protein degradation and aggregation, potentially leading to breakthroughs in treatment .
Chemical Biology Research
The compound can be used as a tool in chemical biology to study the fundamental processes of protein turnover and degradation. Understanding these processes at a molecular level is crucial for the development of a wide range of therapeutics .
未来方向
The compound is a derivative of pomalidomide and has shown potential in suppressing IDO1 activities . This suggests that it could be further explored for potential applications in the treatment of diseases where IDO1 plays a role, such as cancer . Additionally, the compound could be used as a building block for making protein degrader library .
属性
IUPAC Name |
N-[5-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S2/c22-14-2-1-3-15(23)21(14)8-9-28(25,26)20-7-6-12-13(10-20)27-17(18-12)19-16(24)11-4-5-11/h11H,1-10H2,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLLJFOVQUZYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(Tert-butyl)anilino]methyl}benzenol](/img/structure/B2923238.png)



![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2923245.png)
![(3Z)-3-(anilinomethylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2923248.png)
![3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2923249.png)
![6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2923250.png)
![4-(2,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2923251.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide](/img/structure/B2923257.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(1R,5S)-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2923259.png)
![3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923260.png)